Sulindac Sulfide Acyl-beta-D-Glucuronide

Hepatic Transport Drug-Drug Interactions OATP

This certified reference standard is essential for studies on drug metabolism and safety. It is the definitive substrate for investigating phase II acyl glucuronidation, hepatic transporter interactions (OATP1B1/1B3, MRP2), and covalent protein binding risks. Unlike sulindac or its unconjugated sulfide, this water-soluble conjugate provides accurate models for reactive metabolite safety screening, LC-MS/MS method validation, and PBPK modeling, ensuring regulatory compliance in drug development.

Molecular Formula C26H25FO8S
Molecular Weight 516.5 g/mol
Cat. No. B13825704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac Sulfide Acyl-beta-D-Glucuronide
Molecular FormulaC26H25FO8S
Molecular Weight516.5 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)SC)C=CC(=C2)F)CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O
InChIInChI=1S/C26H25FO8S/c1-12-17(9-13-3-6-15(36-2)7-4-13)16-8-5-14(27)10-19(16)18(12)11-20(28)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h3-10,21-24,26,29-31H,11H2,1-2H3,(H,32,33)/b17-9-
InChIKeyFWLAXSAVBCVJBU-MFOYZWKCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac Sulfide Acyl-beta-D-Glucuronide: A Defined Phase II Metabolite Reference for NSAID Disposition and Reactivity Studies


Sulindac Sulfide Acyl-beta-D-Glucuronide (CAS 59973-78-3, molecular weight 516.54 g/mol) is a fully characterized, synthetic reference standard representing the major phase II acyl glucuronide conjugate of the pharmacologically active NSAID metabolite, sulindac sulfide . This compound is distinct from the parent prodrug sulindac and its other major metabolites (sulindac sulfone, non-conjugated sulindac sulfide), and is a key tool for investigating the specific roles of acyl glucuronidation in drug metabolism, hepatic transport, and the potential for covalent protein modification. Its defined chemical structure (C26H25FO8S) and availability as a purified analytical standard enable precise, quantitative research into the disposition and safety liabilities of carboxylate-containing drugs, a critical area in drug development and safety assessment .

Sulindac Sulfide Acyl-beta-D-Glucuronide: Why Interchanging with Parent Drug or Other Metabolites Compromises Experimental Integrity


Substituting Sulindac Sulfide Acyl-beta-D-Glucuronide with the parent drug sulindac, its active sulfide metabolite, or the sulfone metabolite introduces fundamental errors in studies focused on phase II metabolism, transporter interactions, and safety assessment. The parent drug sulindac is a prodrug requiring reduction to its active sulfide form [1], while the unconjugated sulindac sulfide is a potent cyclooxygenase (COX) inhibitor with an EC50 of 0.02 µM [1]. In contrast, the acyl glucuronide conjugate is a water-soluble, elimination-phase product with a distinct chemical reactivity profile (including acyl migration and protein adduct formation) and a unique role as a substrate and inhibitor of specific hepatic uptake and efflux transporters, such as OATPs and MRP2 [2]. Using an unconjugated metabolite or the prodrug would not accurately reflect the specific biological interactions and potential toxicities associated with this reactive conjugate, leading to flawed conclusions in metabolism, toxicology, and drug interaction studies [2].

Quantitative Differentiation of Sulindac Sulfide Acyl-beta-D-Glucuronide: Comparative Data for Informed Procurement


Comparative Potency in Hepatic Transporter Inhibition vs. Unconjugated Metabolites

The unconjugated sulindac sulfide metabolite is a significantly more potent inhibitor of critical hepatic uptake and efflux transporters compared to the sulfone metabolite, establishing a distinct pharmacological and safety profile for the class. While direct inhibition data for the pure glucuronide conjugate is often derived from studies of its aglycone, the conjugate's formation directly impacts the overall transporter inhibition profile observed in vivo. The unconjugated sulindac sulfide inhibits Na+-dependent taurocholate (TC) uptake with an IC50 of 3.1 µM in human hepatocytes and 12.5 µM in rat hepatocytes, and inhibits Na+-independent estradiol 17-beta-glucuronide (E217G) uptake with an IC50 of 6.3 µM in rat hepatocytes [1]. In contrast, the sulfone metabolite is less potent, with an IC50 of 42.2 µM for TC uptake in human hepatocytes and 24.9 µM in rat hepatocytes [1]. At 100 µM, both metabolites decreased biliary clearance of TC (by 38-83%), E217G (by 81-97%), and nitrofurantoin (by 33-57%) in rat sandwich-cultured hepatocytes [1]. These data indicate that the sulfide metabolite, and by extension its glucuronide conjugate which is a major substrate for these transporters, plays a more prominent role in potential drug-drug interactions at the hepatic level.

Hepatic Transport Drug-Drug Interactions OATP MRP2 Hepatotoxicity

Differential Cytotoxicity: TNF-alpha Synergy and Hepatotoxicity Risk Assessment

In an in vitro model of idiosyncratic drug-induced liver injury (IDILI), sulindac sulfide exhibits greater cytotoxicity than the parent drug or the sulfone metabolite, an effect that is further enhanced by the inflammatory cytokine TNF-alpha. In primary rat hepatocytes and HepG2 cells, sulindac sulfide was more toxic than either sulindac or sulindac sulfone [1]. Importantly, TNF-alpha augmented the cytotoxicity of sulindac sulfide in both cell types [1]. This specific synergy is a hallmark of the inflammatory stress hypothesis for IDILI and underscores the unique risk profile associated with the sulfide pathway, of which acyl glucuronidation is a critical component. The acyl glucuronide conjugate itself is the reactive species directly implicated in covalent protein binding and potential immune-mediated toxicity.

Idiosyncratic Hepatotoxicity TNF-alpha Cytotoxicity In Vitro Toxicology Drug Safety

Comparative Reactivity: Acyl Glucuronide Stability as a Predictor of Toxicity Risk

The intrinsic chemical instability of acyl glucuronides, characterized by acyl migration and hydrolysis half-lives, is a well-established metric for ranking the potential toxicity of carboxylate drugs. A study of 11 structurally diverse acyl glucuronides, including those from NSAIDs, demonstrated that half-lives can be accurately determined by NMR spectroscopy, providing a direct, quantitative measure of reactivity under physiological conditions [1]. While the exact half-life of Sulindac Sulfide Acyl-beta-D-Glucuronide was not reported in this specific study, the methodology establishes a clear framework. The class-level inference from the broader NSAID literature indicates that drugs associated with idiosyncratic toxicity tend to form more reactive (shorter half-life) acyl glucuronides. For context, safe NSAIDs often exhibit acyl glucuronide half-lives of 10.6 hours or longer, whereas those withdrawn or carrying warnings have half-lives of 4.0 hours or shorter [2].

Acyl Glucuronide Chemical Stability Toxicity Prediction Drug Metabolism NMR Spectroscopy

Hepatic Protein Adduct Formation: A Specific Marker of NSAID Bioactivation

Sulindac, like diclofenac, is a hepatotoxic NSAID, and this liability is linked to the formation of reactive acyl glucuronide metabolites that covalently modify hepatic proteins. In a direct immunochemical comparison of mice treated with single doses of diclofenac (0-300 mg/kg), sulindac (0-100 mg/kg), or ibuprofen (0-200 mg/kg), both sulindac and diclofenac exhibited dose-dependent formation of a major 110 kDa hepatic protein adduct [1]. In contrast, livers from ibuprofen-treated mice predominantly expressed a 60 kDa adduct, with relatively low levels of the 110 kDa adduct [1]. The 110 kDa adduct derived from sulindac and diclofenac was further localized to the bile canalicular domain of hepatocytes [1]. This distinct pattern of adduct formation provides a specific, quantifiable biomarker that differentiates the bioactivation pathways and potential hepatotoxicity of different NSAIDs. The purified glucuronide standard is essential for generating the specific antibodies and analytical methods needed to detect and quantify these adducts.

Protein Adducts Immunochemistry Hepatotoxicity NSAIDs Drug Safety

Defined Application Scenarios for Sulindac Sulfide Acyl-beta-D-Glucuronide: From Analytical Method Development to Safety Assessment


Development and Validation of LC-MS/MS Methods for Quantifying Reactive Metabolites

The pure Sulindac Sulfide Acyl-beta-D-Glucuronide serves as an essential certified reference standard for developing and validating sensitive and specific LC-MS/MS bioanalytical methods. These methods are critical for quantifying the formation and degradation of this reactive conjugate in complex biological matrices (e.g., plasma, urine, hepatocyte incubations) [1]. Its use ensures accurate measurement of the metabolite, which is necessary for deriving key pharmacokinetic parameters and for establishing in vitro-in vivo extrapolations (IVIVE) of drug disposition and potential toxicity. This directly supports regulatory submissions requiring quantitative metabolite profiling and safety assessment of new chemical entities [1].

In Vitro Mechanistic Studies of Hepatic Transporter Interactions and Drug-Drug Interactions

Sulindac Sulfide Acyl-beta-D-Glucuronide is the definitive substrate for studying its interaction with key hepatic transporters like OATP1B1, OATP1B3, and MRP2, which are implicated in drug-induced liver injury and clinical drug-drug interactions [1]. Researchers can use this purified standard in uptake and efflux assays using transfected cell lines or primary hepatocytes to generate precise kinetic parameters (Km, Vmax) and inhibition constants (Ki). These data are directly translatable to physiologically based pharmacokinetic (PBPK) models used to predict the impact of new drugs on the hepatic clearance of co-administered medications, a cornerstone of modern drug development [1].

Standardized Assays for Ranking Acyl Glucuronide Reactivity and Predicting Idiosyncratic Toxicity

This compound is a key reagent for establishing standardized in vitro assays that measure the chemical instability of acyl glucuronides (e.g., half-life in physiological buffer) and their propensity for covalent protein binding [1]. By comparing the reactivity of Sulindac Sulfide Acyl-beta-D-Glucuronide against a panel of glucuronides from drugs with known clinical safety profiles (e.g., ibuprofen, diclofenac), researchers can create a quantitative risk scale [2]. This approach is used in early drug discovery to screen out compounds with a high potential for forming reactive, toxic metabolites, thereby improving the safety profile of development candidates and reducing late-stage attrition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulindac Sulfide Acyl-beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.